3-chloro-4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline
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Overview
Description
3-chloro-4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of chloro, fluoro, and trimethoxyphenyl groups attached to the aniline structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the chloro and fluoro groups with the trimethoxyphenyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient and cost-effective synthesis of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully monitored to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, such as halogen substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or fluorine. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in various halogenated derivatives.
Scientific Research Applications
3-chloro-4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: This compound shares the chloro and fluoro groups but lacks the trimethoxyphenyl group.
4-chloro-3-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of the trimethoxyphenyl group.
Uniqueness
3-chloro-4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline is unique due to the presence of the trimethoxyphenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO3/c1-20-14-6-10(7-15(21-2)16(14)22-3)9-19-11-4-5-13(18)12(17)8-11/h4-8,19H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKIMODGXYGJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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